BenchChemオンラインストアへようこそ!

2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole

Medicinal Chemistry Bioisostere Design Molecular Recognition

2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole (CAS 2059947-10-1) is a fluorinated diaryl thiazole with molecular formula C₁₀H₆F₃NS and molecular weight 229.22 g/mol. It belongs to the 2,5-diarylthiazole subclass, a privileged scaffold in kinase inhibitor and antimicrobial drug discovery.

Molecular Formula C10H6F3NS
Molecular Weight 229.22 g/mol
Cat. No. B13198614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole
Molecular FormulaC10H6F3NS
Molecular Weight229.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(S2)C(F)F)F
InChIInChI=1S/C10H6F3NS/c11-7-3-1-6(2-4-7)8-5-14-10(15-8)9(12)13/h1-5,9H
InChIKeyRZKPWYUISQWQET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole: Procurement-Relevant Identity and Class Positioning


2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole (CAS 2059947-10-1) is a fluorinated diaryl thiazole with molecular formula C₁₀H₆F₃NS and molecular weight 229.22 g/mol [1]. It belongs to the 2,5-diarylthiazole subclass, a privileged scaffold in kinase inhibitor and antimicrobial drug discovery [2]. The compound features a difluoromethyl (–CF₂H) substituent at the thiazole 2-position and a para-fluorophenyl group at the 5-position, a substitution pattern that introduces quantifiable differentiation in hydrogen-bond donor capacity, lipophilicity, and metabolic stability relative to its closest in-class analogs [3]. Commercially available at 95% purity from multiple suppliers, it serves primarily as a building block for medicinal chemistry elaboration rather than a terminal bioactive entity [1].

Why 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole Cannot Be Replaced by a Generic Thiazole Analog


Thiazole derivatives are not functionally interchangeable: the position and electronic nature of substituents govern target engagement, physicochemical properties, and downstream developability. The –CF₂H group at the 2-position is a hydrogen-bond donor (A = 0.035–0.165, depending on the attached functional group) [1], a property entirely absent in –CH₃ and –CF₃ analogs. Replacing it with –CH₃ eliminates H-bond donor capacity; replacing it with –CF₃ increases lipophilicity (ΔlogP ~ +0.5–0.8) and metabolic stability but forfeits the nuanced H-bond donor interaction that the CF₂H group provides [2]. Simultaneously, the para-fluorophenyl at the 5-position contributes a second fluorine atom that modulates electron density on the thiazole ring and alters the rotational profile of the biaryl system compared to the non-fluorinated phenyl analog [3]. These cumulative differences mean that substituting this compound with a generic thiazole building block—even one differing by a single substituent—can lead to divergent SAR trajectories, altered metabolic profiles, and irreproducible synthetic outcomes in downstream applications.

Quantitative Differentiation Evidence for 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole Versus Closest Structural Analogs


Hydrogen-Bond Donor Capacity: CF₂H Is Absent in –CH₃ and –CF₃ Analogs

The –CF₂H substituent at the thiazole 2-position confers hydrogen-bond donor (HBD) capacity that is quantitatively absent in the corresponding –CH₃ and –CF₃ analogs. Zafrani et al. (2019) experimentally determined the HBD acidity parameter (A) for CF₂H attached to aromatic systems as ranging from 0.035 to 0.165, depending on the electronic nature of the attached group [1]. In contrast, –CH₃ (as in 5-(4-fluorophenyl)-2-methyl-1,3-thiazole, CAS 2137664-03-8) has A ≈ 0, and –CF₃ (as in the putative 2-trifluoromethyl analog) also lacks HBD capability. The CF₂H group can function as a lipophilic bioisostere of OH (with greater lipophilicity) or as a less lipophilic replacement for SH and CH₃, providing a tunable H-bonding interaction not achievable with other 2-position substituents [1].

Medicinal Chemistry Bioisostere Design Molecular Recognition

Computed LogP Differentiation: 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole vs. 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole vs. 5-(4-Fluorophenyl)thiazole

PubChem-computed XLogP3-AA values provide a direct comparison of lipophilicity across the target compound and its closest commercially available analogs. 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole has a computed XLogP3 of 3.4 [1]. The 2-methyl analog (5-(4-fluorophenyl)-2-methyl-1,3-thiazole, CAS 2137664-03-8) has XLogP3 = 3.1 [2], while the unsubstituted 2-position analog (5-(4-fluorophenyl)thiazole, CAS 398-43-6) has XLogP3 = 2.7 [3]. This represents an increase of +0.3 logP units (ΔlogP = +0.3) versus the 2-methyl analog, and +0.7 logP units versus the 2-unsubstituted parent, attributable to the additional fluorine atoms in the CF₂H group.

Physicochemical Profiling Drug Design ADME Prediction

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation

The target compound possesses 5 hydrogen bond acceptor (HBA) sites (two from the CF₂H fluorines, one from the thiazole nitrogen, one from the thiazole sulfur, and one from the para-fluorophenyl fluorine) with a topological polar surface area (TPSA) of 41.1 Ų [1]. In comparison, 5-(4-fluorophenyl)-2-methyl-1,3-thiazole has only 3 HBA sites (missing the two additional fluorine HBA sites from CF₂H) and the same TPSA of 41.1 Ų [2]. The 2-unsubstituted comparator 5-(4-fluorophenyl)thiazole also has 3 HBA sites and TPSA of 41.1 Ų [3]. While TPSA remains constant across this series (the thiazole ring dominates the polar surface contribution), the increased HBA count (5 vs. 3) provides additional sites for intermolecular interactions without increasing TPSA, a favorable profile for maintaining blood-brain barrier penetration potential while enhancing target-binding capacity.

Drug-likeness Permeability Prediction Physicochemical Filters

Metabolic Stability Advantage of CF₂H over CF₃ in Thiazole-Containing Scaffolds

A 2024 review on difluoromethyl isosteres in pesticide design states that 'compared with the drastic changes brought by trifluoromethyl, difluoromethyl usually moderately regulates the metabolic stability, lipophilicity, bioavailability, and binding affinity of compounds' [1]. This class-level principle applies directly to the thiazole 2-position substitution: CF₃ groups increase metabolic stability through complete oxidative blockage but often over-optimize lipophilicity (ΔlogP ~ +0.5–0.8 vs. CF₂H), leading to solubility and promiscuity liabilities. The CF₂H group offers a balanced profile: enhanced metabolic stability compared to –CH₃ (due to the electron-withdrawing effect of fluorines slowing CYP-mediated oxidation) while avoiding the extreme lipophilicity and potential hERG liabilities associated with CF₃ analogs [1][2].

Metabolic Stability Agrochemical Design Drug Metabolism

Positional Isomer Differentiation: 5-(4-Fluorophenyl) vs. 4-(4-Fluorophenyl) Regioisomer Impact on Dihedral Angle and Biological Activity

The 5-phenylthiazole regioisomer (as in the target compound) positions the aryl group at a different dihedral angle relative to the thiazole core compared to the 4-phenylthiazole regioisomer. In diarylthiazole B-Raf inhibitors, the 5-aryl substituent extends into the Ras-selective hydrophobic pocket while the thiazole core occupies the ribose pocket [1]. SAR studies on DGAT1 inhibitors demonstrated that the 5-phenylthiazole series exhibited potent enzymatic inhibition, whereas the 2-phenylthiazole and 4-phenylthiazole series showed distinct activity profiles [2]. The target compound's 5-(4-fluorophenyl) substitution pattern is thus critical for applications targeting kinase ATP-binding sites or other pockets that recognize the specific vector and dihedral angle presented by a 5-arylthiazole. The 2-(difluoromethyl)-4-(4-fluorophenyl)thiazole regioisomer would present the fluorophenyl group at a fundamentally different trajectory, incompatible with binding pockets optimized for 5-arylthiazole geometry.

Conformational Analysis Structure-Activity Relationships Kinase Inhibitor Design

Molecular Weight and Heavy Atom Count Differentiation Relative to Non-Fluorinated and Mono-Fluorinated Analogs

The target compound has a molecular weight of 229.22 g/mol with 15 heavy atoms [1]. The des-fluoro phenyl analog 2-(difluoromethyl)-5-phenyl-1,3-thiazole has MW = 211.23 g/mol with 14 heavy atoms [2]. The 2-methyl analog 5-(4-fluorophenyl)-2-methyl-1,3-thiazole has MW = 193.24 g/mol with 13 heavy atoms [3]. The 2-unsubstituted parent 5-(4-fluorophenyl)thiazole has MW = 179.22 g/mol with 12 heavy atoms [4]. This graded MW series (179 → 193 → 211 → 229) reflects progressive fluorination and allows systematic exploration of fluorination effects on potency, selectivity, and ADME properties within a matched molecular pair analysis framework. The target compound's MW of 229.22 places it within the fragment-to-lead sweet spot (MW < 250), making it suitable for fragment-based screening and subsequent growth strategies.

Fragment-Based Drug Discovery Lead-likeness Molecular Property Filters

Procurement-Driven Application Scenarios for 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole


Kinase Inhibitor Lead Generation: B-Raf and TrkA Scaffold Elaboration

The diarylthiazole core with 5-aryl substitution is a validated pharmacophore for kinase inhibition, as demonstrated by B-Raf inhibitors co-crystallized with the Ras-selective pocket (PDB 4CQE) [1] and selective TrkA inhibitors achieving IC₅₀ values as low as 1.6 nM [2]. 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole provides an ideal starting scaffold: the CF₂H group at the 2-position can serve as a hydrogen-bond donor to the kinase hinge region or as a metabolically stable replacement for a hydroxyl-bearing fragment, while the 5-(4-fluorophenyl) group occupies the hydrophobic selectivity pocket. The compound′s MW of 229.22 g/mol [3] is within fragment-to-lead range, allowing substantial growth while remaining within Lipinski compliance. Researchers pursuing kinase inhibitor programs should prioritize this compound over 2-methyl or 2-unsubstituted analogs due to its unique combination of H-bond donor capacity and balanced lipophilicity (XLogP3 = 3.4) [3].

Matched Molecular Pair Analysis of Fluorination Effects on ADME Properties

The target compound is the terminal member of a fluorination series comprising 5-(4-fluorophenyl)thiazole (0 additional F), 5-(4-fluorophenyl)-2-methyl-1,3-thiazole (0 additional F), 2-(difluoromethyl)-5-phenyl-1,3-thiazole (2 additional F on thiazole, 0 on phenyl), and 2-(difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole (3 total F). This series enables systematic matched molecular pair analysis to isolate the contribution of each fluorine atom to lipophilicity (ΔlogP increments: +0.4 for 2-CH₃ → 2-CF₂H; +0.1 for phenyl → 4-F-phenyl) [1][2][3][4], metabolic stability in microsomal assays, and target binding affinity. The CF₂H group′s moderate impact on metabolic stability compared to CF₃ (class-level inference) [5] makes this series particularly informative for establishing fluorination SAR without the confounding extreme lipophilicity of CF₃-substituted analogs. Procurement of all four compounds in this series, anchored by the target compound as the maximal fluorination endpoint, supports rigorous SAR campaigns.

Agrochemical Lead Discovery: Leveraging CF₂H Properties for Pesticide Design

The difluoromethyl group is widely employed in commercial pesticides due to its ability to moderately regulate metabolic stability, lipophilicity, and bioavailability without the drastic physicochemical changes associated with CF₃ [5]. Phenylthiazole derivatives containing primary amide and cyano groups have demonstrated insecticidal activity against Plutella xylostella with LC₅₀ values of 23.94–30.37 mg/L, with optimal activity observed for 4-CF₃-phenyl and unsubstituted 5-thiazole [6]. The target compound, with its CF₂H at the thiazole 2-position and 4-F-phenyl at the 5-position, represents a complementary fluorination pattern for agrochemical SAR exploration. The balanced lipophilicity (XLogP3 = 3.4) and the CF₂H group′s hydrogen-bond donor capacity may improve target binding in insect or fungal enzyme active sites while maintaining favorable environmental fate properties compared to more persistent CF₃-containing analogs.

Fragment-Based Drug Discovery: A Fluorous Fragment with Dual H-Bond Donor/Acceptor Character

With MW = 229.22 g/mol, 15 heavy atoms, and 2 rotatable bonds [3], the target compound qualifies as a fragment-sized molecule suitable for fragment-based screening by NMR, SPR, or X-ray crystallography. The CF₂H group provides a rare combination of hydrogen-bond donor capacity (A = 0.035–0.165) and fluorine-mediated H-bond acceptor character (5 total HBA sites) within a single substituent [7][3]. This dual donor/acceptor pharmacophore, combined with the shape-complementary 5-(4-fluorophenyl) group, creates a fragment with three-dimensional binding potential that exceeds what is achievable with simple methyl-, trifluoromethyl-, or unsubstituted thiazole fragments. The commercial availability at 95% purity and well-defined computed properties make it suitable for direct use in fragment library assembly without additional purification.

Quote Request

Request a Quote for 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.